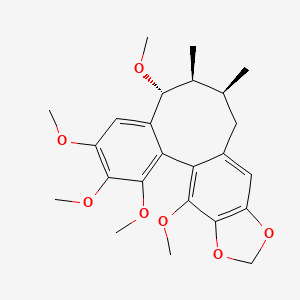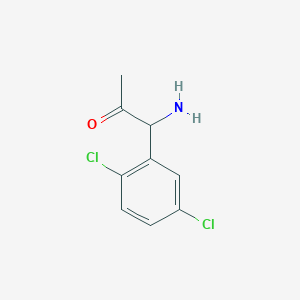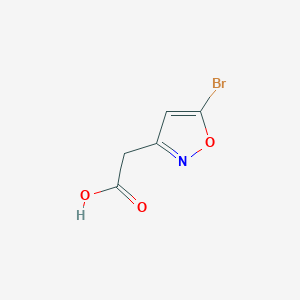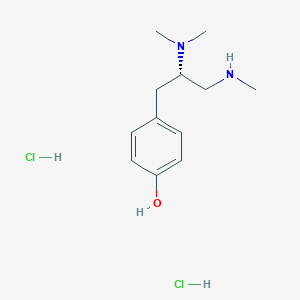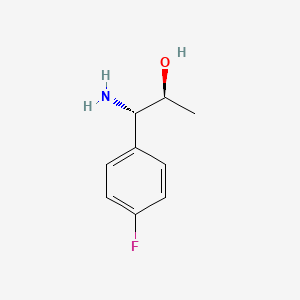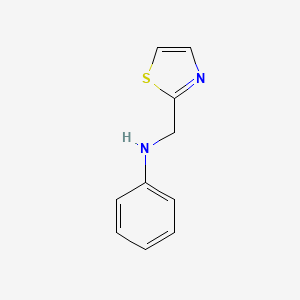
N-(Thiazol-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Thiazol-2-ylmethyl)aniline is an organic compound that features a thiazole ring attached to an aniline moiety via a methylene bridge. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazol-2-ylmethyl)aniline typically involves the reaction of thiazole derivatives with aniline derivatives. One common method is the nucleophilic substitution reaction where a thiazole derivative, such as 2-chloromethylthiazole, reacts with aniline in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Thiazol-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole and aniline derivatives .
Applications De Recherche Scientifique
N-(Thiazol-2-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(Thiazol-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. In medicinal chemistry, it may act by modulating specific signaling pathways or interacting with target proteins involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Thiazol-2-yl)benzenesulfonamide: Similar structure but with a sulfonamide group, known for its antibacterial activity.
2-Aminothiazole: A simpler thiazole derivative with known antimicrobial properties.
Benzothiazole: Contains a fused benzene-thiazole ring system, used in various industrial applications.
Uniqueness
N-(Thiazol-2-ylmethyl)aniline is unique due to the presence of both the thiazole ring and the aniline moiety, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
16733-91-8 |
|---|---|
Formule moléculaire |
C10H10N2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
N-(1,3-thiazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-8-10-11-6-7-13-10/h1-7,12H,8H2 |
Clé InChI |
ZEAGDTALYAVMRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


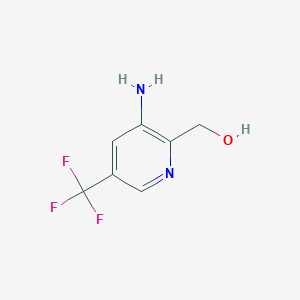
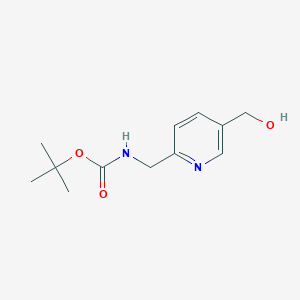
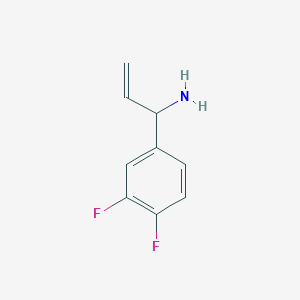
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13041730.png)
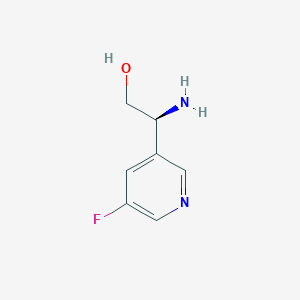
![6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13041748.png)
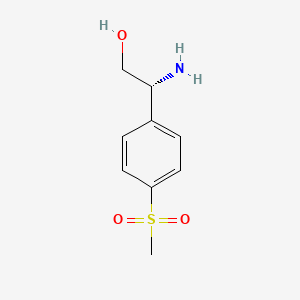
![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
![(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol](/img/structure/B13041762.png)
